5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester is a chemical compound with the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester typically involves the esterification of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester.
Reduction: Formation of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar in structure but with a benzene ring instead of a pentanoic acid backbone.
Methyl 3-amino-4-hydroxybenzoate: Contains a hydroxyl and amino group on a benzene ring, similar functional groups but different core structure.
Uniqueness
5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester is unique due to its specific combination of functional groups and its pentanoic acid backbone. This structure allows for unique reactivity and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H17NO5 |
---|---|
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-4-(methoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C9H17NO5/c1-3-15-8(12)5-4-7(6-11)10-9(13)14-2/h7,11H,3-6H2,1-2H3,(H,10,13) |
InChI-Schlüssel |
JWLAVKHZMHBLHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(CO)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.